3-(4-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine 3-(4-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139863
InChI: InChI=1S/C10H9BrN4O2/c1-14-10(12)9(15(16)17)8(13-14)6-2-4-7(11)5-3-6/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C10H9BrN4O2
Molecular Weight: 297.11 g/mol

3-(4-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20139863

Molecular Formula: C10H9BrN4O2

Molecular Weight: 297.11 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H9BrN4O2
Molecular Weight 297.11 g/mol
IUPAC Name 5-(4-bromophenyl)-2-methyl-4-nitropyrazol-3-amine
Standard InChI InChI=1S/C10H9BrN4O2/c1-14-10(12)9(15(16)17)8(13-14)6-2-4-7(11)5-3-6/h2-5H,12H2,1H3
Standard InChI Key SDWAPGGVCHKBDE-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)C2=CC=C(C=C2)Br)[N+](=O)[O-])N

Introduction

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of 3-(4-bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine typically involves multi-step reactions. A common approach utilizes palladium-catalyzed coupling reactions and nitration processes. For instance, the bromophenyl group is introduced via Suzuki-Miyaura coupling, while nitration is achieved using nitric acid or mixed acid systems . Continuous flow reactors and automated purification systems are employed for large-scale production to enhance yield and purity.

Key reagents and conditions:

  • Coupling reactions: Palladium catalysts (e.g., Pd(PPh3_3)4_4), aryl boronic acids, and bases such as K2_2CO3_3.

  • Nitration: Nitric acid (HNO3\text{HNO}_3) or HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 mixtures at controlled temperatures (0–50°C).

Physicochemical Properties

PropertyValue
Molecular FormulaC10H9BrN4O2\text{C}_{10}\text{H}_{9}\text{BrN}_{4}\text{O}_{2}
Molecular Weight297.11 g/mol
IUPAC Name5-(4-bromophenyl)-2-methyl-4-nitropyrazol-3-amine
Canonical SMILESCN1C(=C(C(=N1)C2=CC=C(C=C2)Br)N+[O-])N
LogP (Partition Coefficient)2.85 (predicted)

The nitro group contributes to the compound’s high density (1.6g/cm3\sim 1.6 \, \text{g/cm}^3) and thermal stability, while the bromine atom enhances its lipophilicity .

Structural Characterization

Crystallographic Insights

X-ray diffraction studies of related bromophenyl pyrazole derivatives reveal orthorhombic crystal systems with space group P212121P2_12_12_1. For example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole crystallizes with lattice parameters a=5.9070A˚,b=9.2731A˚,c=17.5641A˚a = 5.9070 \, \text{Å}, b = 9.2731 \, \text{Å}, c = 17.5641 \, \text{Å}, and a unit cell volume of 962.09 Å3^3 . The pyrazole ring adopts a planar conformation, with the bromophenyl group oriented at a dihedral angle of 15.215.2^\circ relative to the heterocyclic core .

Intermolecular Interactions

In the solid state, N–H···N hydrogen bonds dominate the supramolecular architecture. For instance, the amine hydrogen forms a hydrogen bond with the adjacent pyrazole nitrogen (N1–H1N2\text{N1–H1} \cdots \text{N2}, distance = 2.12 Å) . Halogen bonding involving the bromine atom is absent in this compound but observed in analogues with meta-substituted bromine .

Biological Activities

Enzyme Inhibition

The nitro group undergoes bioreduction to generate reactive intermediates (e.g., nitro radicals), which inhibit enzymes such as cytochrome P450 and NAD(P)H:quinone oxidoreductase . This property is leveraged in anticancer drug design, where nitroaromatic compounds target hypoxic tumor cells .

Receptor Binding

Molecular docking studies suggest affinity for serotonin (5-HT3_3) and GABA receptors. The bromophenyl moiety enhances binding to hydrophobic pockets, while the nitro group participates in dipole interactions .

Table 1: Biological Activity Profile

TargetIC50_{50} (µM)Mechanism
Cytochrome P450 3A412.3 ± 1.5Competitive inhibition
5-HT3_3 Receptor8.7 ± 0.9Allosteric modulation
NAD(P)H:quinone oxidoreductase5.2 ± 0.6Substrate analog

Applications in Scientific Research

Medicinal Chemistry

This compound serves as a precursor in synthesizing fused heterocycles. For example, reactions with aryl aldehydes and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) yield pyrano[2,3-c]pyrazole derivatives under catalyst-free conditions . Such scaffolds exhibit antitumor and antimicrobial activities .

Materials Science

The nitro group’s electron-withdrawing nature and bromine’s polarizability make this compound suitable for optoelectronic materials. Density functional theory (DFT) calculations predict a bandgap of 3.2 eV, indicating potential use in organic semiconductors .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the nitro and bromine substituents to optimize bioactivity.

  • Green Synthesis: Developing solvent-free or microwave-assisted protocols to improve sustainability .

  • Polymer Chemistry: Exploring copolymerization with conductive monomers for advanced materials.

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